methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate" involves the formation of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as central intermediates. These intermediates are synthesized and tested for their binding affinity to muscarinic receptors, indicating the importance of the diazaspiro[4.5]decane core in receptor interaction (Ishihara et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, has been elucidated through X-ray crystallography, revealing a complex arrangement of planar furan rings, chair conformation cyclohexane rings, and benzene rings. This structural analysis aids in understanding the spatial arrangement and potential reactivity of the diazaspiro[4.5]decane core (Wang et al., 2011).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, contributing to their chemical versatility. Reactions such as the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane and subsequent reactions with aryl and 2-chloroethyl isocyanates demonstrate the reactivity of the spirocyclic and diazaspirocyclic cores in these molecules (Kovtonyuk et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, play a crucial role in their chemical behavior and potential applications. Detailed structural analyses, like that of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, provide insights into the intermolecular interactions that influence these physical properties (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the potential applications of these compounds. The synthesis and evaluation of related compounds for activities such as muscarinic agonism and antihypertensive effects underscore the significance of the diazaspiro[4.5]decane core in medicinal chemistry (Ishihara et al., 1992).
Scientific Research Applications
Antihypertensive Activity
The synthesis and screening of diazaspirodecane derivatives, including compounds structurally similar to methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate, have shown potential antihypertensive activity. These compounds have been tested for their ability to lower blood pressure in spontaneous hypertensive rats. Some derivatives were identified as mixed alpha- and beta-adrenergic receptor blockers, providing insights into their mechanism of action and potential therapeutic applications in managing hypertension (Caroon et al., 1981).
Muscarinic Agonists
Research into the synthesis of diazaspirodecane derivatives for potential application as central cholinergic agents has been conducted. These compounds, including those related to the chemical structure of interest, have shown muscarinic receptor binding affinity and agonistic activities, indicating potential applications in neurological research and therapy (Ishihara et al., 1992).
Solid-Phase Synthesis Applications
The microwave-assisted solid-phase synthesis approach utilizing diazaspirocycles, including structures analogous to the compound , highlights a methodological advancement in the efficient and rapid synthesis of complex heterocycles. This research demonstrates the compound's potential as a building block in the development of pharmaceuticals and materials science (Macleod et al., 2006).
Agricultural Applications
Studies have explored the use of carbamate derivatives in agriculture, particularly as pesticides. While the direct application of methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate in this field is not explicitly mentioned, the research on similar compounds underscores the potential for developing new pesticides that could offer enhanced effectiveness and reduced environmental impact (Campos et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl N-[2-[2-[(4-chlorophenyl)methyl]-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-27-18(26)21-11-17(25)22-8-6-19(7-9-22)10-16(24)23(13-19)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYUNEGIRBEAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate (non-preferred name) |
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